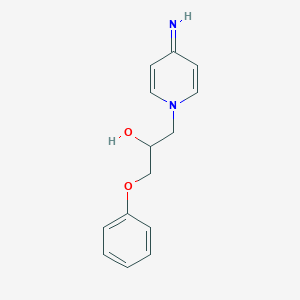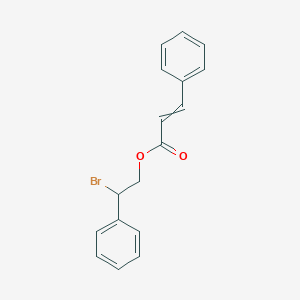
Siponic SK
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Siponic SK is a useful research compound. Its molecular formula is C5H10S and its molecular weight is 102.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Siponic SK involves several steps, each requiring specific reaction conditions. The exact synthetic routes are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group modifications. These reactions are often carried out under controlled temperatures and pressures, using catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound likely involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, and chromatography to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions
Siponic SK undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. These products can include various derivatives and intermediates that may have distinct properties and applications.
科学研究应用
Siponic SK has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions, possibly through its interaction with specific molecular targets.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of Siponic SK involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction interference. The exact molecular targets and pathways depend on the compound’s structure and the context of its application.
相似化合物的比较
Similar Compounds
Siponic SK can be compared with other similar compounds, such as:
Siponic A: Known for its antimicrobial properties.
Siponic B: Investigated for its potential in cancer therapy.
Siponic C: Used in the synthesis of specialty polymers.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its broad range of scientific research applications make it a valuable compound in multiple fields.
属性
CAS 编号 |
69671-09-6 |
|---|---|
分子式 |
C5H10S |
分子量 |
102.20 g/mol |
IUPAC 名称 |
prop-1-ene;thiirane |
InChI |
InChI=1S/C3H6.C2H4S/c1-3-2;1-2-3-1/h3H,1H2,2H3;1-2H2 |
InChI 键 |
ZNEOZZJDOIYIOS-UHFFFAOYSA-N |
规范 SMILES |
CC=C.C1CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


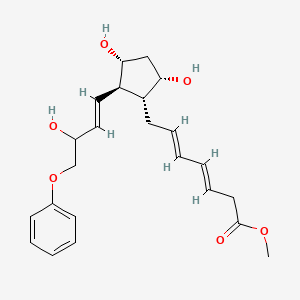
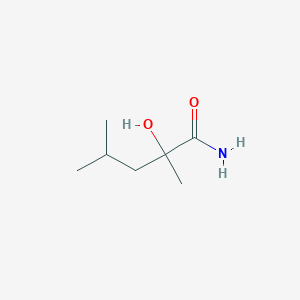
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
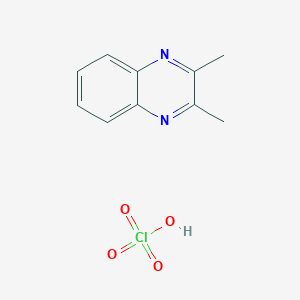



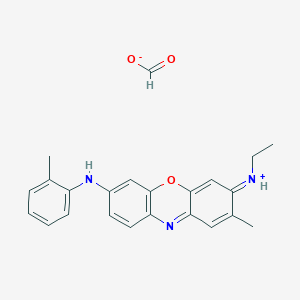
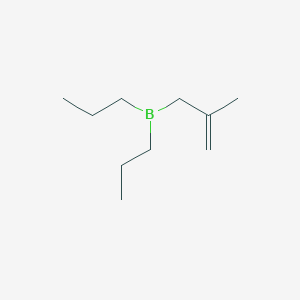
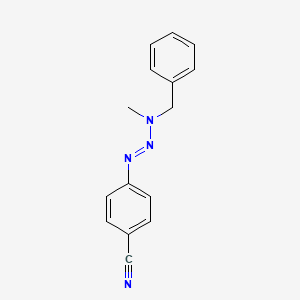

![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)
